4-cyano-N,N-diethylbenzenesulfonamide
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Overview
Description
Scientific Research Applications
4-cyano-N,N-diethylbenzenesulfonamide is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N,N-diethylbenzenesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with diethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides.
Reduction Reactions: Products include primary amines.
Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.
Mechanism of Action
The mechanism of action of 4-cyano-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The cyano group can also participate in interactions with other molecular targets, affecting their function .
Comparison with Similar Compounds
4-cyano-N,N-diethylbenzenesulfonamide can be compared with other sulfonamide compounds, such as:
4-cyano-N,N-dimethylbenzenesulfonamide: Similar structure but with methyl groups instead of ethyl groups.
4-nitro-N,N-diethylbenzenesulfonamide: Similar structure but with a nitro group instead of a cyano group.
4-chloro-N,N-diethylbenzenesulfonamide: Similar structure but with a chloro group instead of a cyano group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other sulfonamide compounds .
Properties
IUPAC Name |
4-cyano-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-3-13(4-2)16(14,15)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLPGQLMVQFEHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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